Acetyl(2-chloro-6-fluorophenyl)acetonitrile

Description

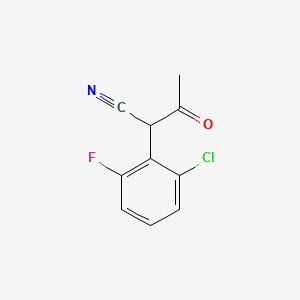

Acetyl(2-chloro-6-fluorophenyl)acetonitrile is a halogenated nitrile derivative featuring a 2-chloro-6-fluorophenyl group attached to an acetyl-substituted acetonitrile backbone. Its molecular formula is C₁₀H₇ClFNO, with a molecular weight of 211.62 g/mol. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as imidazoles and triazoles.

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c1-6(14)7(5-13)10-8(11)3-2-4-9(10)12/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARQRNNQPWWWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60917665 | |

| Record name | 2-(2-Chloro-6-fluorophenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60917665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93839-17-9 | |

| Record name | α-Acetyl-2-chloro-6-fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93839-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl(2-chloro-6-fluorophenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093839179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chloro-6-fluorophenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60917665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetyl(2-chloro-6-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Acetyl(2-chloro-6-fluorophenyl)acetonitrile is an organic compound with the molecular formula C₁₀H₇ClFNO, recognized for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

The compound features an acetyl group attached to a 2-chloro-6-fluorophenylacetonitrile moiety. Its notable properties include:

- Boiling Point : Approximately 258°C

- Density : 1.3 g/cm³

The presence of chlorine and fluorine enhances its reactivity, making it a valuable intermediate in synthesizing various aryl fluorinated compounds used in pharmaceuticals and agrochemicals.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Pharmacological Contexts : Preliminary studies suggest potential interactions with biological targets, indicating its role in metabolic pathways.

- Antiproliferative Effects : Similar compounds have demonstrated activity against cancer cell lines, suggesting that this compound may possess comparable effects .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, which allow for the production of the compound with high purity and yield. The general pathway includes:

- Formation of the phenylacetonitrile backbone.

- Introduction of the acetyl group through acylation reactions.

These methods facilitate the generation of various derivatives with potential biological activity.

Interaction Studies

Interaction studies focus on the binding affinity of this compound with various biological targets. Preliminary findings suggest that it may interact with enzymes or receptors involved in critical metabolic pathways. Understanding these interactions is crucial for assessing its therapeutic applications and safety profile.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

- Antiproliferative Activity : Research on similar compounds has shown significant antiproliferative effects on chronic lymphocytic leukemia (CLL) cell lines, with IC50 values ranging from 0.17 to 2.69 µM. These findings indicate that compounds with similar structures can effectively induce apoptosis in cancer cells .

- Cytotoxicity Assessments : Studies on related nitriles have demonstrated varying degrees of cytotoxicity against different cell lines. For instance, certain derivatives exhibited low toxicity towards healthy cells while effectively reducing viability in cancerous cells .

Comparative Analysis

The following table summarizes some key structural features and biological activities of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₀H₇ClFNO | Contains both acetyl and cyano groups | Potential antiproliferative effects |

| 2-Chloro-6-fluorophenylacetonitrile | C₈H₅ClFN | Lacks acetyl group | Moderate antibacterial activity |

| 3-Acetyl-2,5-disubstituted oxadiazoles | Variable | Exhibits strong bactericidal effects | Effective against Gram-positive bacteria |

Comparison with Similar Compounds

Structural and Molecular Comparison

Table 1: Key Properties of this compound and Analogs

Preparation Methods

Preparation of 2-Chloro-6-fluorophenylacetonitrile

This intermediate is commonly synthesized via nucleophilic substitution or condensation reactions starting from 2-chloro-6-fluorobenzyl derivatives. The nitrile group is introduced through cyanide sources such as sodium cyanide or malononitrile under controlled conditions.

Acetylation Step

The acetyl group is introduced typically by reaction with acetylating agents such as acetyl chloride or acetic anhydride, often in the presence of a base or catalyst to facilitate the formation of the acetylated acetonitrile.

Detailed Preparation Methods

Method A: Direct Acetylation of 2-Chloro-6-fluorophenylacetonitrile

- Reagents: 2-chloro-6-fluorophenylacetonitrile, acetyl chloride or acetic anhydride, base (e.g., pyridine or triethylamine)

- Solvent: Anhydrous solvents such as dichloromethane or acetonitrile

- Conditions: Low temperature (0–5 °C) to control reaction rate and avoid side reactions

- Procedure: The acetonitrile intermediate is dissolved in solvent, cooled, and treated with acetyl chloride dropwise in the presence of base. The reaction mixture is stirred until completion, then quenched and purified by recrystallization or chromatography.

- Yield: Typically high, >80% with proper control of conditions.

Method B: Multi-step Synthesis via Malononitrile and Acetylacetone Condensation

- Reagents: Malononitrile, acetylacetone, 2-chloro-6-fluorobenzaldehyde

- Catalysts: Enzymatic catalysts such as lipase or amino acid catalysts have been reported to improve selectivity and yield

- Solvent: Acetonitrile-water mixture (1:1)

- Conditions: Mild temperature (~30 °C), stirring for several hours

- Mechanism: Knoevenagel condensation between malononitrile and 2-chloro-6-fluorobenzaldehyde followed by Michael addition with acetylacetone, catalyzed enzymatically to yield the acetylated acetonitrile derivative

- Purification: Recrystallization from ethanol

- Yield and Purity: High yields (~85–90%) with excellent optical purity when chiral catalysts are used.

Notes on Reaction Optimization

- Temperature control is critical to avoid side reactions such as over-acetylation or hydrolysis.

- Choice of solvent affects solubility and reaction kinetics; polar aprotic solvents favor nucleophilic substitution steps.

- Catalysts (enzymatic or chemical bases) can enhance selectivity and reduce reaction times.

- Purification typically involves recrystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical applications.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| A | 2-chloro-6-fluorophenylacetonitrile | Acetyl chloride, base (pyridine) | Dichloromethane or acetonitrile | 0–5 °C | >80 | Direct acetylation, simple setup |

| B | Malononitrile, 2-chloro-6-fluorobenzaldehyde, acetylacetone | Lipase, amino acid catalyst | Acetonitrile-water (1:1) | ~30 °C | 85–90 | Enzymatic catalysis, high selectivity |

| C (Literature Analog) | 2-chloro-6-fluorobenzyl derivatives | Sodium cyanide, acetylating agents | Various polar solvents | Ambient to mild heating | Variable | Multi-step, requires careful control |

Research Findings and Analytical Data

- Spectroscopic Characterization:

- IR spectra show characteristic nitrile stretch (~2200 cm⁻¹) and carbonyl stretch (~1650 cm⁻¹).

- NMR (¹H and ¹³C) confirms the presence of acetyl methyl protons and aromatic protons consistent with substitution pattern.

- Purity Assessment:

- Physical Properties:

- Boiling point approximately 258 °C

- Density around 1.3 g/cm³.

Q & A

Basic Research Questions

Q. How can a synthesis route for Acetyl(2-chloro-6-fluorophenyl)acetonitrile be designed to ensure regioselectivity of the chloro and fluoro substituents?

- Methodology : Start with a halogenated phenyl precursor (e.g., 2-chloro-6-fluorophenyl derivatives) and employ nucleophilic substitution or Friedel-Crafts acetylation. Use acetonitrile as a solvent due to its high polarity and compatibility with nitrile-containing intermediates. Activate reactions with crown ethers (e.g., 18-crown-6) to enhance fluoride ion reactivity, as demonstrated in fluorination protocols . Monitor reaction progress via GC-MS or HPLC to confirm intermediate formation.

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodology :

- NMR : Use NMR to confirm fluorine positioning and NMR for nitrile and acetyl group identification.

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL/SHELXS) for crystal structure determination, particularly to resolve steric effects from the chloro-fluoro substituents .

- Chromatography : Utilize reverse-phase HPLC with acetonitrile/water gradients for purity assessment, referencing CAS RNs (e.g., 5250-39-5 for related compounds) for retention time validation .

Q. How does solvent choice impact the stability and reactivity of this compound during synthesis?

- Methodology : Test polar aprotic solvents (e.g., dimethylformamide, acetonitrile) to stabilize reactive intermediates. Avoid protic solvents that may hydrolyze the nitrile group. Refer to fluorination studies where acetonitrile improved yields in halogen-exchange reactions . Conduct kinetic studies under varying solvent conditions to optimize reaction rates.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles) and work in a fume hood due to acetonitrile’s flammability (H225) and toxicity (H302, H319) . Follow disposal guidelines for nitrile-containing waste, including neutralization before disposal .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodology : Perform kinetic isotope effect (KIE) studies or DFT calculations to identify rate-determining steps. Compare catalytic systems (e.g., NaI with acetyl chloride in acetonitrile vs. crown ether-activated fluorination) . Use Arrhenius plots to evaluate temperature-dependent yield variations.

Q. What strategies address low crystallinity in this compound, and how can hydrogen bonding patterns inform crystal engineering?

- Methodology : Analyze hydrogen-bonding motifs using graph set analysis (as in Etter’s rules) to predict packing efficiency . Co-crystallize with complementary hydrogen bond donors (e.g., carboxylic acids). Use SHELXD for structure solution from twinned or low-resolution data .

Q. How do steric and electronic effects of the 2-chloro-6-fluorophenyl group influence the reactivity of the acetonitrile moiety in cross-coupling reactions?

- Methodology : Conduct Hammett studies to correlate substituent effects with reaction rates. Compare Suzuki coupling efficiencies using para-substituted aryl boronic acids. Reference pharmaceutical analogs (e.g., Floxacillin’s isoxazole-carboxylic acid group) to infer electronic impacts .

Q. What computational tools can predict the thermodynamic stability of this compound derivatives under acidic or basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.